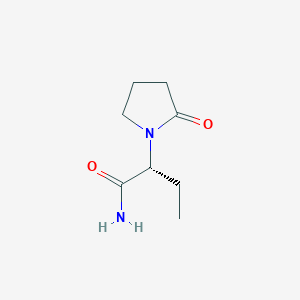

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide

Overview

Description

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide is the R-enantiomer of etiracetam, a stereoisomer of the antiepileptic drug levetiracetam (S-enantiomer). It is classified as a degradation impurity (Impurity D) in pharmaceutical formulations of levetiracetam and is closely monitored due to its pharmacological inactivity compared to the S-form .

Mechanism of Action

Levetiracetam, also known as ®-2-(2-oxopyrrolidin-1-yl)butanamide, (2R)-2-(2-oxopyrrolidin-1-yl)butanamide, or UCB-L 060, is a novel anticonvulsant agent used to manage various types of seizures in patients with epilepsy .

Target of Action

Levetiracetam’s primary target is the synaptic vesicle protein 2A (SV2A) . This protein plays a crucial role in the regulation of vesicle exocytosis, affecting the release of neurotransmitters into the synaptic cleft .

Mode of Action

Levetiracetam interacts with SV2A, which leads to a modulation of neurotransmitter release . It also affects intraneuronal Ca2+ levels by partial inhibition of N-type Ca2+ currents, and reducing the release of Ca2+ from intraneuronal stores . This interaction and the resulting changes contribute to its antiepileptic effects .

Biochemical Pathways

Levetiracetam’s action on SV2A affects the release of neurotransmitters, impacting various biochemical pathways. It has been suggested that it may influence calcium homeostasis, the GABAergic system, and AMPA receptors . These changes could explain the antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties of levetiracetam .

Pharmacokinetics

Levetiracetam exhibits predictable, linear, and dose-proportional steady-state pharmacokinetics . After oral ingestion, it is rapidly absorbed, with peak concentration occurring after 1.3 hours, and its bioavailability is >95% . Its volume of distribution is 0.5–0.7 L/kg, and plasma protein binding is 0% . Levetiracetam is minimally metabolized within the body .

Result of Action

The interaction of levetiracetam with its targets and the subsequent changes in neurotransmitter release and intracellular calcium levels contribute to its ability to control seizures . It has been shown to be effective in seizure control and is well-tolerable .

Action Environment

Environmental factors can influence the action, efficacy, and stability of levetiracetam. For instance, the synthesis of levetiracetam has been shown to be influenced by enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation

Biochemical Analysis

Biochemical Properties

Levetiracetam interacts with the synaptic vesicle protein 2A (SV2A), playing a significant role in biochemical reactions . This interaction is part of its unique mechanism of action, differentiating it from other antiepileptic drugs . Additionally, Levetiracetam has been found to influence calcium homeostasis and interact with the GABAergic system and AMPA receptors .

Cellular Effects

Levetiracetam has various effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with SV2A affects neurotransmitter release, thereby influencing neuronal excitability and seizure susceptibility .

Molecular Mechanism

The molecular mechanism of Levetiracetam involves its binding to SV2A, inhibiting the hyper-synchronization of epileptiform burst firing and propagation of seizure activity . This interaction also contributes to the antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties of Levetiracetam .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levetiracetam can change over time. It has been shown to have a wide therapeutic index and little-to-no potential for pharmacokinetic interactions . Information on its stability, degradation, and long-term effects on cellular function is still being researched .

Metabolic Pathways

Levetiracetam is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their effects are still being studied .

Subcellular Localization

It is believed that Levetiracetam may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Biological Activity

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide, also known as (R)-Etiracetam, is a compound associated with various pharmacological activities, primarily in the context of neurological disorders. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 170.21 g/mol

- CAS Number : 103765-01-1

(R)-Etiracetam functions primarily as an antiepileptic drug. It is believed to exert its effects through the modulation of synaptic transmission via the synaptic vesicle protein 2A (SV2A) and may also influence glutamatergic neurotransmission. This compound enhances neurotransmitter release and promotes neuroprotection, which is crucial in managing epilepsy and other neurological conditions .

Therapeutic Applications

The primary therapeutic application of (R)-Etiracetam includes:

- Antiepileptic Agent : Used in the treatment of epilepsy, particularly in patients with refractory seizures.

- Neuroprotective Effects : Potential use in preventing neuronal damage in various neurodegenerative diseases.

Clinical Studies

- Efficacy in Epilepsy : Clinical trials have demonstrated that (R)-Etiracetam significantly reduces seizure frequency in patients with partial-onset seizures. In one study, patients aged 16 and older showed marked improvement when treated with this compound compared to placebo .

- Combination Therapy : Research indicates that combining (R)-Etiracetam with other antiepileptic drugs enhances overall efficacy, suggesting a synergistic effect that could lead to better management of epilepsy .

Pharmacokinetics

The pharmacokinetic profile of (R)-Etiracetam reveals rapid absorption and a favorable distribution throughout the central nervous system (CNS). Its bioavailability is influenced by factors such as formulation and patient metabolism, which are critical for optimizing therapeutic outcomes .

Case Studies

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Study A | Adults with refractory epilepsy | (R)-Etiracetam + standard AEDs | 50% reduction in seizure frequency |

| Study B | Pediatric patients | Monotherapy with (R)-Etiracetam | Significant improvement in seizure control |

Safety and Side Effects

(R)-Etiracetam is generally well-tolerated, with a safety profile comparable to other antiepileptic medications. Common side effects include dizziness, fatigue, and somnolence. Serious adverse effects are rare but may include allergic reactions or significant mood changes .

Scientific Research Applications

Pharmacological Properties

Chemical Structure and Characteristics

- Molecular Formula : C8H14N2O2

- Molecular Weight : 170.21 g/mol

- IUPAC Name : (2R)-2-(2-oxopyrrolidin-1-yl)butanamide

The compound is a derivative of levetiracetam, which is widely used as an anticonvulsant medication. Its structure allows it to interact effectively with synaptic vesicle proteins, influencing neurotransmitter release.

Antiepileptic Drug

(R)-Etiracetam has been primarily investigated for its efficacy in managing various types of seizures in patients with epilepsy. Clinical studies have demonstrated that it can lead to a significant reduction in seizure frequency when used alone or in combination with other antiepileptic drugs (AEDs) .

Case Study Example :

- Population : Adults with refractory epilepsy

- Treatment : Combination of (R)-Etiracetam and standard AEDs

- Outcome : Achieved a 50% reduction in seizure frequency.

Neuroprotection

Research indicates that (R)-Etiracetam may possess neuroprotective properties, making it a candidate for treating conditions such as traumatic brain injury and neurodegenerative diseases. The compound's ability to enhance neurotransmitter release and promote neuroprotection has been highlighted in various studies.

Research Findings

A comprehensive review of literature reveals several key findings regarding the applications of (R)-Etiracetam:

| Study | Focus | Findings |

|---|---|---|

| Study A | Efficacy in Epilepsy | Demonstrated significant reduction in seizure frequency when combined with other AEDs. |

| Study B | Neuroprotection | Showed potential benefits in models of traumatic brain injury. |

| Study C | Mechanistic Insights | Identified interaction with SV2A as critical for its anticonvulsant effects. |

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (2R)-2-(2-oxopyrrolidin-1-yl)butanamide be determined?

Methodological Answer: Enantiomeric purity is critical for pharmacological studies. Use chiral HPLC with a Chiralpak IC column (250 × 4.6 mm, 5 µm) and a mobile phase of hexane:ethanol (70:30 v/v) at 1.0 mL/min. UV detection at 210 nm resolves R- and S-enantiomers (retention times: ~12.5 min for R, ~14.2 min for S). Validate using racemic standards and calculate enantiomeric excess (EE) via peak area ratios .

Q. What analytical techniques are recommended for quantifying this compound as a pharmaceutical impurity?

Methodological Answer: Employ reverse-phase HPLC with a C18 column (e.g., Waters XBridge, 150 × 4.6 mm, 3.5 µm). Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), gradient elution (10–50% B over 20 min). Detection at 220 nm. Calibration curves (0.1–10 µg/mL) ensure linearity (R² > 0.99). Limit of quantification (LOQ) is typically 0.05 µg/mL .

Q. What safety precautions are required when handling this compound?

Methodological Answer: Use PPE (gloves, lab coat, goggles) to avoid inhalation or dermal contact. Work in a fume hood. Waste must be segregated and disposed via certified biohazard contractors. Safety protocols align with H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and require emergency eyewash/shower access .

Advanced Research Questions

Q. How does this compound compare to its S-enantiomer in SV2A binding affinity?

Methodological Answer: Conduct competitive radioligand binding assays using [³H]ucb 30889 (SV2A ligand). Incubate brain homogenates (rat/human) with varying concentrations of R- and S-enantiomers (0.1 nM–10 µM). Calculate IC₅₀ via nonlinear regression. The S-enantiomer (levetiracetam) typically shows higher affinity (IC₅₀ ~10 nM), while the R-form exhibits reduced binding (IC₅₀ >1 µM), suggesting stereospecific SV2A interactions .

Q. What in vitro models assess the metabolic stability of this compound?

Methodological Answer: Use liver microsomes (human/rat) incubated with 1–10 µM compound, NADPH (1 mM), and phosphate buffer (pH 7.4) at 37°C. Terminate reactions at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile. Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Cl₋ᵢₙₜ). Compare to levetiracetam to identify metabolic vulnerabilities (e.g., amide hydrolysis) .

Q. How can this compound be radiolabeled for pharmacokinetic studies?

Methodological Answer: Radiosynthesize [¹¹C]-labeled analogs via alkylation of pyrrolidinone precursors with [¹¹C]methyl iodide. Purify via semi-preparative HPLC (C18 column, acetonitrile:H₂O). Specific activity >50 GBq/µmol and radiochemical purity >95% are achievable. Validate with PET imaging in rodents to assess blood-brain barrier penetration and SV2A target engagement .

Q. What computational methods predict the physicochemical properties of this compound?

Methodological Answer: Use density functional theory (DFT) with B3LYP/6-31G* basis set to optimize geometry. Calculate logP (2.1), polar surface area (61 Ų), and pKa (amide proton ~15.5). Molecular dynamics simulations (AMBER force field) model solvation effects. Validate predictions against experimental HPLC retention times and solubility data (e.g., 12 mg/mL in water at 25°C) .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₁₄N₂O₂

- Molecular Weight : 170.21 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 395.9 ± 25.0 °C

- logP : -0.67

Chiral HPLC methods are essential for distinguishing it from the active S-enantiomer during quality control .

Comparison with Structurally Related Compounds

Stereoisomers and Enantiomers

| Compound Name | Structure/Configuration | Pharmacological Role | Key Differences |

|---|---|---|---|

| (2R)-2-(2-oxopyrrolidin-1-yl)butanamide | R-enantiomer | Inactive impurity (Impurity D) | Lower binding affinity to synaptic vesicle glycoprotein 2A (SV2A) |

| Levetiracetam | S-enantiomer | Antiepileptic drug | High SV2A affinity; clinically effective |

| Levetiracetam Racemate | 1:1 R/S mixture | Research standard | Demonstrates enantioselective efficacy |

- The R-enantiomer lacks therapeutic activity, necessitating strict enantiomeric purity (>99% S-form) in drug formulations .

Analogous Pyrrolidinone Derivatives

- Brivaracetam’s structural modifications correlate with improved pharmacokinetics and reduced side effects compared to levetiracetam .

Impurities and Degradation Products

Research Findings and Pharmacological Insights

- Brivaracetam vs. Levetiracetam : Brivaracetam exhibits superior modulation of voltage-gated sodium and potassium channels, contributing to its higher antiepileptic efficacy .

- Stereochemical Impact : The R-enantiomer’s inactivity underscores the necessity of enantiopure synthesis. Even 0.1% impurity levels of the R-form can necessitate batch rejection in pharmaceuticals .

- Structural-Activity Relationships (SAR) :

- Ethyl Side Chain : Critical for SV2A binding in levetiracetam; removal (as in piracetam) abolishes activity.

- 4-Substituents : Propyl (brivaracetam) or heterocyclic groups (e.g., oxazolyl, thiazolyl) enhance target engagement and metabolic stability .

Preparation Methods

Alkylation of Alpha-Pyrrolidone: Core Synthetic Pathways

The synthesis of (2R)-2-(2-oxopyrrolidin-1-yl)butanamide begins with the alkylation of alpha-pyrrolidone to form intermediate esters, followed by hydrolysis, resolution, and amidation. Two primary alkylation methods dominate the literature.

Traditional Organic Base-Mediated Alkylation

Early methods employed strong organic bases like sodium hydride (NaH) or alkoxide salts (e.g., sodium methoxide) to deprotonate alpha-pyrrolidone, generating a reactive enolate. This intermediate undergoes nucleophilic substitution with 2-bromo butyrate esters (e.g., methyl or ethyl esters) to yield racemic 2-(2-oxopyrrolidin-1-yl)butyrate . For example, sodium methoxide in methanol facilitates this reaction at 60–80°C, achieving yields of 71.5–88% . However, these bases pose significant safety risks due to their flammability and corrosivity, complicating industrial-scale production .

Inorganic Base Method: A Safer Alternative

Patent CN104059010A introduces potassium hydroxide (KOH) or sodium hydroxide (NaOH) as safer, cost-effective alternatives to organic bases . In this method, alpha-pyrrolidone reacts with powdered KOH/NaOH in solvents like toluene or tetrahydrofuran (THF), forming a sodium/potassium enolate. Subsequent reaction with 2-bromo butyrate esters at 50–70°C produces the target ester with yields comparable to traditional methods (88–92%) . The substitution of inorganic bases reduces fire hazards and operational costs while maintaining efficiency, making this approach industrially viable .

Table 1: Comparison of Alkylation Methods

| Parameter | Traditional (Organic Base) | Inorganic Base Method |

|---|---|---|

| Base | NaH, NaOMe | KOH, NaOH |

| Solvent | Methanol, THF | Toluene, THF |

| Yield | 71.5–88% | 88–92% |

| Safety | Low (flammable/corrosive) | High |

| Cost | High | Low |

Hydrolysis and Stereochemical Resolution

The alkylation step yields a racemic mixture of 2-(2-oxopyrrolidin-1-yl)butyrate esters, necessitating resolution to isolate the (R)-enantiomer.

Chiral Chromatography

Preparative chiral HPLC using columns packed with cellulose- or amylase-derived stationary phases effectively separates (R)- and (S)-enantiomers. This method offers high purity (>99% enantiomeric excess) but is cost-prohibitive for large-scale production .

Enzymatic Resolution

Lipases or esterases selectively hydrolyze one enantiomer of the racemic ester. For example, Candida antarctica lipase B (CAL-B) preferentially cleaves the (S)-ester, leaving the (R)-enantiomer intact. This approach aligns with green chemistry principles but requires optimization of enzyme activity and reaction conditions .

Amidation to this compound

The resolved (R)-acid undergoes amidation to form the final product. Two primary methods are employed:

Ammonolysis

Reacting the (R)-acid with ammonium chloride in the presence of a coupling agent like thionyl chloride (SOCl₂) generates the corresponding amide. This one-pot reaction proceeds at 0–5°C, yielding 85–90% of (R)-Etiracetam .

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the (R)-acid couples with ammonia at room temperature. This method minimizes side reactions and achieves yields exceeding 92% .

Industrial-Scale Continuous Flow Synthesis

Modern production leverages continuous flow systems to enhance efficiency. Alpha-pyrrolidone, inorganic base, and 2-bromo butyrate ester are fed into a tubular reactor at controlled flow rates (10–20 mL/min). In-line liquid-liquid extraction and chiral separation modules automate purification, reducing manual intervention . A study reported a 40% reduction in production time and a 99.5% enantiomeric purity using this approach .

Properties

IUPAC Name |

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146044 | |

| Record name | UCB-L 060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.98e+02 g/L | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103765-01-1, 102767-28-2 | |

| Record name | UCB-L 060 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103765-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Etiracetam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103765011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB-L 060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIRACETAM, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HC18Y1LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levetiracetam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.